1: Purroy N, Carabia J, Abrisqueta P, Egia L, Aguiló M, Carpio C, Palacio C, Crespo M, Bosch F. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget. 2016 Nov 24. doi: 10.18632/oncotarget.13557. [Epub ahead of print] PubMed PMID: 27888629.
2: Lam B, Arikawa Y, Cramlett J, Dong Q, de Jong R, Feher V, Grimshaw CE, Farrell PJ, Hoffman ID, Jennings A, Jones B, Matuszkiewicz J, Miura J, Miyake H, Natala SR, Shi L, Takahashi M, Taylor E, Wyrick C, Yano J, Zalevsky J, Nie Z. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016 Dec 15;26(24):5947-5950. doi: 10.1016/j.bmcl.2016.10.087. PubMed PMID: 27839918.
3. Preparation of fused heteroaromatic pyrrolidinones as SYK inhibitors for treating immune and inflammatory disorders. By Arikawa, Yasuyoshi; Dong, Qing; Feher, Victoria; Jones, Benjamin; Lam, Betty; Nie, Zhe; Smith, Christopher; Takahashi, Masashi. From U.S. Pat. Appl. Publ. (2011), US 20110152273 A1 20110623.